4,4-Bis(4-fluorophenyl)but-3-enoic acid
Description
4,4-Bis(4-fluorophenyl)but-3-enoic acid is a fluorinated organic compound characterized by a but-3-enoic acid backbone substituted with two 4-fluorophenyl groups at the 4-position. Its molecular formula is C₁₆H₁₂F₂O₂, with a molecular weight of 274.26 g/mol. The compound features a conjugated double bond and a carboxylic acid group, which confer distinct electronic and solubility properties. Potential applications include pharmaceuticals and agrochemicals, leveraging the fluorine atoms for metabolic stability and enhanced binding interactions .
Properties
CAS No. |
51787-95-2 |
|---|---|
Molecular Formula |
C16H12F2O2 |
Molecular Weight |
274.26 g/mol |
IUPAC Name |
4,4-bis(4-fluorophenyl)but-3-enoic acid |
InChI |
InChI=1S/C16H12F2O2/c17-13-5-1-11(2-6-13)15(9-10-16(19)20)12-3-7-14(18)8-4-12/h1-9H,10H2,(H,19,20) |
InChI Key |
WRWOOALNRFCCMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=CCC(=O)O)C2=CC=C(C=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of 4,4-bis(4-fluorophenyl)but-3-enoic acid with analogs:
Key Research Findings
Fluorine atoms increase metabolic stability by resisting oxidative degradation, a trait shared with antipsychotic drugs like penfluridol .
Backbone and Functional Group Effects :
- The conjugated double bond in the target compound may reduce stability under acidic conditions compared to saturated analogs like 4-phenylbutyric acid .
- The carboxylic acid group enables salt formation, improving aqueous solubility relative to ester or amide derivatives (e.g., piperazine-containing analogs) .
Synthetic Considerations :
- Bis(4-fluorophenyl) compounds often require controlled condensation reactions, as seen in the synthesis of N-(bis(4-fluorophenyl)methylene)aniline using H-ZSM-5 catalysts . Similar methods may apply to the target compound.
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a palladium-mediated dehydrogenation-carboxylation sequence. Cinnamyl alcohol derivatives undergo oxidative dehydrogenation to form α,β-unsaturated intermediates, which subsequently react with formic acid as the carboxyl source. Key conditions include:
-
Catalyst system : Pd₂(dba)₃ (0.5 mol%) and Xantphos (2.0 mol%)
-
Solvent : Toluene under an inert argon atmosphere
-
Temperature : 80°C for 12 hours
-
Additives : Acetic anhydride as an activating agent
The use of formic acid ensures regioselective carboxylation at the γ-position, yielding the target compound with high stereochemical purity.
Electrochemical Hydrocarboxylation of Allenes with Carbon Dioxide
Recent advances in sustainable chemistry have enabled the electrochemical hydrocarboxylation of allenes using CO₂ as a C1 source. This method, developed by Wang et al., achieves high regioselectivity under mild conditions.
Reaction Setup and Optimization
The process employs a simple undivided cell with a platinum cathode and a magnesium anode. Key parameters include:
-
Electrolyte : Tetrabutylammonium hexafluorophosphate (TBAPF₆) in dimethylformamide (DMF)
-
Substrate : 1,3-Di(4-fluorophenyl)allene
-
Conditions : Constant current (10 mA/cm²) at room temperature for 6 hours
CO₂ is introduced at atmospheric pressure, reacting with the allene to form the β,γ-unsaturated acid via a radical-anion intermediate.
Deuterocarboxylation Variant
By substituting H₂O with D₂O, the protocol enables deuterium incorporation at the α-position, yielding 4,4-bis(4-fluorophenyl)but-3-enoic-2-d acid. This modification highlights the method’s versatility for isotopic labeling applications.
| Parameter | Value |
|---|---|
| Yield | 82% (isolated) |
| Regioselectivity | >20:1 (β,γ vs. α,β) |
| Faradaic Efficiency | 71% |
Photochemical Carboxylation Utilizing Iridium Photoredox Catalysis
A photoredox strategy developed by Zhou et al. combines iridium catalysis with visible light to drive the carboxylation of allenes.
Reaction Design
The method employs:
-
Catalyst : [Ir(ppy)₂(dtbbpy)]PF₆ (5 mol%)
-
Light source : 450 nm blue LED (20 W)
-
Carboxylation agent : HCOONMe₄ (10 equiv) under CO₂ atmosphere
The reaction proceeds via single-electron transfer (SET) from the excited iridium catalyst to CO₂, generating a carboxyl radical that couples with the allene substrate.
Optimization Insights
Screening of formate salts revealed HCOONMe₄ as optimal, achieving 62% yield (Table S2). Lower yields were observed with HCOONH₄ (trace) or HCOOCs (57%), emphasizing the importance of counterion selection.
Comparative Analysis of Synthetic Methods
A critical evaluation of the three methods reveals distinct advantages and limitations:
-
Pd Catalysis : Suitable for large-scale synthesis but requires precious metals.
-
Electrochemical : Most sustainable, leveraging CO₂ as a feedstock.
-
Photochemical : Enables precise control but depends on specialized equipment.
Purification and Characterization Techniques
Chromatographic Purification
All methods employ silica gel chromatography for final purification:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4,4-Bis(4-fluorophenyl)but-3-enoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling reactions between fluorophenyl precursors and α,β-unsaturated carboxylic acid derivatives. For example, a Wittig or Horner-Wadsworth-Emmons reaction using 4-fluorophenyl-substituted aldehydes and phosphonium ylides can yield the α,β-unsaturated backbone . Solvent choice (e.g., THF or DMF) and temperature (60–100°C) critically affect stereoselectivity and yield. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard .
Q. How can the structural integrity of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H NMR to verify the α,β-unsaturated double bond (δ 6.5–7.5 ppm for vinyl protons) and fluorine coupling patterns. NMR can confirm fluorophenyl substitution (δ -110 to -120 ppm) .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (CHFO; theoretical m/z 290.08) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, though this requires high-purity crystals .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Solubility can be enhanced via sodium salt formation (e.g., using NaHCO) .
- Stability : Susceptible to photodegradation due to the conjugated double bond. Store under inert gas (N) at 4°C in amber vials. Monitor decomposition via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density on the α,β-unsaturated system. The electron-withdrawing fluorine atoms increase electrophilicity at the β-carbon, favoring Michael additions. Validate predictions experimentally using nucleophiles like thiols or amines under basic conditions (pH 8–10) .
Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., enzyme inhibition vs. no activity)?
- Methodological Answer :
- Assay validation : Ensure consistent enzyme sources (e.g., recombinant vs. tissue-extracted) and buffer conditions (ionic strength, cofactors).
- Structural analogs : Compare activity of stereoisomers (E/Z) or derivatives (e.g., methyl ester vs. free acid) to identify critical functional groups .
- Orthogonal assays : Use SPR (surface plasmon resonance) for binding affinity and LC-MS for metabolite profiling to rule off-target effects .
Q. How can the compound’s potential as a fluorescent probe be evaluated, given its conjugated system?
- Methodological Answer :
- Spectroscopic analysis : Measure UV-Vis absorption (λ ~250–300 nm) and fluorescence emission (λ ~350–400 nm) in varying solvents. Quantum yield calculations (using quinine sulfate as a reference) assess brightness .
- Environmental sensitivity : Test fluorescence response to pH, metal ions, or viscosity changes. Fluorophenyl groups may enhance sensitivity to hydrophobic microenvironments .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?
- Methodological Answer :
- Reaction optimization : Replace batch reactions with flow chemistry to control exothermicity and improve mixing.
- Catalyst selection : Use chiral catalysts (e.g., Jacobsen’s salen complexes) for asymmetric synthesis. Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column) .
- Process analytics : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
